Ethyl vanillin isobutyrate

Catalog No.
S606891
CAS No.
188417-26-7
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vanillin isobutyrate

CAS Number

188417-26-7

Product Name

Ethyl vanillin isobutyrate

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C

Solubility

insoluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C

Food Industry

Biological Synthesis

Vanillin synthesis encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The methods of application involve using different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids . The outcomes include the successful synthesis of vanillin through these diverse processes .

Fragrance Industry

Perfumery

Flavoring Agent

Ethyl vanillin isobutyrate can be used as a flavoring agent in food products like chocolates, ice creams, baked goods, candies, and beverages to enhance their flavor profiles . The method of application involves adding Ethyl vanillin isobutyrate to the food products during their preparation. The outcome includes enhanced flavor of the food products .

Industrial Production

Ethyl vanillin isobutyrate can be produced by reacting methyl vanillin or ethyl vanillin with isobutyrate at the temperature of 60-120 DEG C by taking an alkali metal salt of low-grade carboxylic acid as a catalyst . This method has the advantages of easiness and convenience for operating, no need of using any solvent, short reaction time, simple post-treatment process, high product yield, good quality, short production period, low energy consumption, low cost, low environmental pollution and suitability for large-scale industrial production .

Pharmaceutical Industry

In the pharmaceutical sector, ethyl vanillin is employed as a flavoring agent in medicines to mask unpleasant tastes, thereby improving patient compliance . The method of application involves adding Ethyl vanillin isobutyrate to the medicines during their preparation. The outcome includes enhanced flavor of the medicines and improved patient compliance .

Ethyl vanillin isobutyrate is an aromatic compound classified as a substituted benzaldehyde. Its chemical structure features an ethoxy group at the 3-position of the benzaldehyde, along with an isobutyric acid moiety. The molecular formula for ethyl vanillin isobutyrate is C₁₃H₁₆O₄, and it is recognized for its pleasant vanilla-like aroma, making it valuable in flavoring and fragrance applications .

, primarily involving the acylation of ethyl vanillin with isobutyric acid derivatives. Common methods include:

  • Acylation Reaction: Ethyl vanillin reacts with isobutyroyl chloride or isobutyric anhydride in the presence of a base, such as pyridine, to produce ethyl vanillin isobutyrate. The reaction typically occurs at temperatures ranging from 20°C to 140°C .
  • Catalyzed Reaction: An alkali metal salt of a low-grade carboxylic acid can serve as a catalyst in the reaction between ethyl vanillin and isobutyric acid derivatives, facilitating the formation of ethyl vanillin isobutyrate at temperatures between 60°C and 120°C .

Research on the biological activity of ethyl vanillin isobutyrate has shown that it exhibits antioxidant properties, which may contribute to its stability and effectiveness in various applications. Additionally, its pleasant aroma makes it suitable for use in cosmetics and personal care products, where it can enhance sensory experiences without adverse effects .

The synthesis of ethyl vanillin isobutyrate can be achieved through various methods:

  • Direct Acylation: Reacting ethyl vanillin with isobutyric anhydride or isobutyroyl chloride in the presence of a base.
  • Catalyzed Reaction: Utilizing alkali metal salts as catalysts to promote the reaction between ethyl vanillin and isobutyric acid derivatives under controlled temperatures .

The purity of synthesized ethyl vanillin isobutyrate can exceed 98%, making it suitable for high-quality applications in fragrances and flavors .

Unique FeaturesVanillin IsobutyrateBenzaldehyde with butyric acidFlavoring and fragranceLess stable under light compared to ethyl vanillin isobutyrate Ethyl Vanillin PropionateSimilar structure with propionic acidFlavoring and fragranceComparable photostability to ethyl vanillin isobutyrate Ethyl VanillinBenzaldehyde with ethoxy groupFlavoring agentLacks the stability benefits of ethyl vanillin isobutyrate

Ethyl vanillin isobutyrate's unique combination of stability against light degradation and aromatic properties distinguishes it from these similar compounds, making it particularly valuable in flavor and fragrance formulations.

Physical Description

white to light yellow powde

XLogP3

2.5

UNII

UDU0O5YSL5

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (77.88%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

188417-26-7

Wikipedia

Ethyl vanillin isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

Explore Compound Types